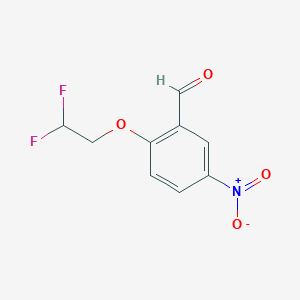

2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde

Vue d'ensemble

Description

“2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde” is a chemical compound that likely contains a benzaldehyde group, a nitro group, and a difluoroethoxy group . The exact properties and applications of this compound would depend on its specific structure and the positions of these groups on the benzene ring.

Molecular Structure Analysis

The molecular structure of “2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde” would likely include a benzene ring (from the benzaldehyde group), a nitro group (-NO2), and a difluoroethoxy group (-OCH2CF2H) . The numbers “2-” and “5-” in the name suggest the positions of these groups on the benzene ring, but without a specific structure, this is speculative.

Chemical Reactions Analysis

The reactivity of “2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde” would depend on its exact structure. Generally, benzaldehydes can undergo a variety of reactions, including nucleophilic addition at the carbonyl group and electrophilic substitution at the benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde” would depend on its exact structure. For instance, similar compounds like “2-(2,2-Difluoroethoxy)ethanol” have a molecular weight of 126.10 g/mol, a boiling point of 159.4±30.0 °C, and a density of 1.1±0.1 g/cm3 .

Applications De Recherche Scientifique

Radiopharmaceutical Synthesis Precursor

2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde, due to its structural similarities with fluorine-labeled benzaldehydes, can be inferred to serve as a precursor in the synthesis of radiopharmaceutical agents for positron emission tomography (PET). Specifically, fluorine-18 labeled derivatives of benzaldehydes are used to synthesize important radiopharmaceutical agents like fluorine-18 labeled catecholamines and 6-[18F]fluoro-l-DOPA. These compounds play a significant role in neurological imaging, highlighting the compound's potential in facilitating PET imaging studies (Orlovskaja et al., 2016).

Chemical Actinometry

Derivatives of nitrobenzaldehydes, similar to 2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde, have been utilized as chemical actinometers. These compounds help measure light intensity in photochemical reactions, providing a critical tool for understanding the kinetics of light-driven processes in both solution and solid states. The consistent quantum yield across a range of temperatures and the independence of the quantum yield from wavelength in water make these compounds valuable for studying photochemistry in various environmental conditions (Galbavy et al., 2010).

Suppression of Singlet Oxygen Generation

Research indicates that nitrobenzaldehydes can effectively suppress singlet oxygen generation, a property that could be extrapolated to 2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde. This characteristic is particularly valuable in protecting materials from oxidative stress and photodegradation. By blocking singlet oxygen, these compounds can significantly reduce the degradation of photosensitizers and the oxidation of fatty acids, showing potential applications in materials science and photostability studies (Hajimohammadi et al., 2018).

Synthesis of Nitrogen Heterocycles

The photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols, and its use in constructing nitrogen heterocycles like 1,2-dihydro-3H-indazol-3-ones, suggests potential pathways involving 2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde. This mild and efficient method for synthesizing nitrogen-containing heterocycles in aqueous solvents at room temperature could be relevant for the development of new pharmaceuticals and organic compounds (Zhu et al., 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,2-difluoroethoxy)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c10-9(11)5-16-8-2-1-7(12(14)15)3-6(8)4-13/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFIHNZRFPVQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethoxy)-5-nitrobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1465349.png)

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1465352.png)

![Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate](/img/no-structure.png)

![2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1465367.png)